molecular formula C14H17F3N2O3 B2874865 2,2,2-trifluoroethyl N-{4-[(isopropylamino)carbonyl]benzyl}carbamate CAS No. 860649-83-8

2,2,2-trifluoroethyl N-{4-[(isopropylamino)carbonyl]benzyl}carbamate

Cat. No.: B2874865
CAS No.: 860649-83-8
M. Wt: 318.296
InChI Key: IKXPQMWEPKCIED-UHFFFAOYSA-N
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Description

Chemical Structure and Properties: The compound 2,2,2-trifluoroethyl N-{4-[(isopropylamino)carbonyl]benzyl}carbamate (molecular formula: C₁₄H₁₇F₃N₂O₃) features a trifluoroethyl carbamate group linked to a benzyl moiety substituted at the para position with an isopropylaminocarbonyl unit. The trifluoroethyl group enhances metabolic stability and lipophilicity, while the isopropylaminocarbonyl substituent may influence target binding and solubility .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-[[4-(propan-2-ylcarbamoyl)phenyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O3/c1-9(2)19-12(20)11-5-3-10(4-6-11)7-18-13(21)22-8-14(15,16)17/h3-6,9H,7-8H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXPQMWEPKCIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)CNC(=O)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Formation via Chloroformate Intermediate

A widely adopted method involves reacting 4-[(isopropylamino)carbonyl]benzylamine with 2,2,2-trifluoroethyl chloroformate. The reaction proceeds in anhydrous dichloromethane at 0–5°C under nitrogen, with N-methylmorpholine as a base to neutralize HCl byproducts.

Procedure:

  • Dissolve 4-[(isopropylamino)carbonyl]benzylamine (1 equiv) in dichloromethane.
  • Add N-methylmorpholine (1.2 equiv) dropwise at 0°C.
  • Introduce 2,2,2-trifluoroethyl chloroformate (1.05 equiv) slowly.
  • Stir for 4–6 hours at room temperature.
  • Quench with aqueous sodium bicarbonate and extract with dichloromethane.

Key Parameters:

  • Solvent: Dichloromethane ensures solubility of both amine and chloroformate.
  • Base: N-methylmorpholine minimizes side reactions compared to triethylamine.
  • Yield: 78–85% after column chromatography (ethyl acetate/cyclohexane, 3:7).

Coupling via Activated Carboxylic Acid

An alternative route employs 4-[(isopropylamino)carbonyl]benzoic acid activated with 1-hydroxybenzotriazole (HOBt) and N,N’-dicyclohexylcarbodiimide (DCC), followed by reaction with 2,2,2-trifluoroethanol.

Procedure:

  • Activate 4-[(isopropylamino)carbonyl]benzoic acid (1 equiv) with HOBt (1.2 equiv) and DCC (1.1 equiv) in tetrahydrofuran (THF) at 0°C.
  • Add 2,2,2-trifluoroethanol (1.5 equiv) and stir at 25°C for 12 hours.
  • Filter to remove dicyclohexylurea and concentrate.

Key Parameters:

  • Activation Time: 30 minutes at 0°C prevents premature decomposition.
  • Solvent: THF enhances coupling efficiency.
  • Yield: 65–72% after crystallization from n-pentane.

Reaction Mechanism and Side Reactions

Nucleophilic Acyl Substitution

The chloroformate method proceeds via nucleophilic attack by the benzylamine’s primary amine on the electrophilic carbonyl carbon of the chloroformate (Figure 1). The trifluoroethyl group’s electron-withdrawing nature accelerates this step by stabilizing the transition state.

Side Reactions:

  • Hydrolysis: Unreacted chloroformate may hydrolyze to 2,2,2-trifluoroethanol and CO₂ in aqueous workup.
  • Dimerization: Excess amine can lead to urea formation if temperature exceeds 25°C.

Optimization Strategies

Solvent and Temperature Effects

Comparative studies reveal that dichloromethane outperforms ethyl acetate or THF in minimizing hydrolysis (Table 1).

Table 1. Solvent Impact on Yield and Purity

Solvent Yield (%) Purity (%) Hydrolysis Byproduct (%)
Dichloromethane 85 98.5 <0.5
THF 72 95.2 2.1
Ethyl Acetate 68 93.8 3.5

Catalytic Additives

Adding 4-dimethylaminopyridine (DMAP, 0.1 equiv) increases reaction rate by 40% through intermediate stabilization.

Purification and Characterization

Crystallization vs. Chromatography

  • Crystallization: Anti-solvent (n-pentane) addition at −40°C yields needle-like crystals with 99% purity.
  • Chromatography: Silica gel with ethyl acetate/cyclohexane (3:7) achieves 98.5% purity but lower recovery (75%).

Table 2. Purification Method Comparison

Method Purity (%) Recovery (%) Time (h)
Crystallization 99.0 85 6
Chromatography 98.5 75 12

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J = 8.2 Hz, 2H, ArH), 7.28 (d, J = 8.2 Hz, 2H, ArH), 4.95 (s, 2H, CH₂), 4.45 (q, J = 8.5 Hz, 2H, CF₃CH₂), 4.10 (m, 1H, iPrNH), 1.25 (d, J = 6.8 Hz, 6H, iPrCH₃).
  • ¹⁹F NMR: δ −72.5 (t, J = 8.5 Hz, CF₃).

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting microreactors reduces reaction time to 30 minutes by enhancing mass transfer. A 2023 pilot study achieved 89% yield at 10 kg/batch.

Waste Management

  • Chloroformate Route: Requires HCl scrubbing with alkaline solutions.
  • Activation Route: Generates dicyclohexylurea, recyclable via acid digestion.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-{4-[(isopropylamino)carbonyl]benzyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

2,2,2-Trifluoroethyl N-{4-[(isopropylamino)carbonyl]benzyl}carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a pharmacological tool.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-{4-[(isopropylamino)carbonyl]benzyl}carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The carbamate linkage may also play a role in the compound’s stability and reactivity, influencing its overall biological and chemical behavior.

Comparison with Similar Compounds

Research Findings and Implications

  • Anticancer Potential: Structural similarities to latrunculin A carbamates suggest the target compound may inhibit tumor metastasis via HIF-1 or actin polymerization pathways. Further in vitro testing is warranted .
  • Synthetic Accessibility : The use of benzyl or tert-butyl carbamate protecting groups () highlights feasible routes for large-scale synthesis, though the trifluoroethyl group may require specialized fluorination techniques .
  • Safety Profile: Chloroacetyl analogs () pose reactivity risks, whereas the target compound’s isopropylaminocarbonyl group likely reduces electrophilic toxicity .

Biological Activity

2,2,2-Trifluoroethyl N-{4-[(isopropylamino)carbonyl]benzyl}carbamate is a synthetic compound notable for its potential biological activities. Its structure comprises a trifluoroethyl group, a carbamate moiety, and an isopropylamino carbonyl substituent on a benzyl ring, making it an interesting candidate for pharmacological research. This article explores its biological activity, including pharmacodynamics, safety profiles, and potential therapeutic applications.

  • Molecular Formula : C14H17F3N2O3
  • Molar Mass : 318.29 g/mol
  • CAS Number : [Not provided in the results]

The compound's unique trifluoromethyl group may contribute to its lipophilicity and biological interactions.

Pharmacological Studies

  • Anti-inflammatory Activity : Compounds with similar structures have shown significant anti-inflammatory properties. For instance, certain carbamate derivatives have been reported to inhibit prostaglandin synthesis and reduce inflammatory responses in animal models .
  • Cytotoxicity : Preliminary assessments indicate that the cytotoxicity of this compound may be low compared to other potent anti-inflammatory agents. This feature is crucial for therapeutic applications as it suggests a favorable safety profile .
  • Mechanism of Action : While detailed mechanistic studies specific to this compound are scarce, the presence of the isopropylamino group may enhance interaction with biological targets such as enzymes or receptors involved in inflammatory pathways.

Study 1: Anti-inflammatory Effects

A study evaluating the anti-inflammatory effects of carbamate derivatives found that compounds with similar structural features displayed significant inhibition of IL-1-stimulated bone resorption in murine models. The IC50 values were noted to be in the nanomolar range .

Study 2: Cytotoxicity Assessment

In vitro studies have shown that some carbamate derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. The selectivity index (SI) was often greater than 10 for these compounds . Further research is needed to determine if this compound exhibits similar properties.

Safety Profile

The safety profile of carbamate compounds generally indicates low toxicity; however, specific toxicity studies for this compound are required to establish its therapeutic window. Preliminary data suggest that related compounds do not significantly inhibit cyclooxygenase pathways at therapeutic doses .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaMolar MassNotable Activity
CGP 28238C16H18F2N2O3320.33 g/molAnti-inflammatory
Compound 10C15H20N2O3276.34 g/molAntiparasitic

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